4-Bromo-1-cyclopropylmethyl-1H-imidazole
Overview
Description
“4-Bromo-1-cyclopropylmethyl-1H-imidazole” is a chemical compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol .
Synthesis Analysis
Imidazoles, including “4-Bromo-1-cyclopropylmethyl-1H-imidazole”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . The methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis
The molecular structure of “4-Bromo-1-cyclopropylmethyl-1H-imidazole” consists of a five-membered ring with three carbon atoms and two nitrogen atoms .Scientific Research Applications
Synthesis and Chemical Reactions
4-Bromo-1-cyclopropylmethyl-1H-imidazole is involved in various chemical reactions and synthesis processes. For instance, Bellina et al. (2007) reported the efficient preparation of 4(5)-aryl-1H-imidazoles through a palladium-catalyzed Suzuki-Miyaura reaction, which is significant in the synthesis of pharmaceuticals and molecular functional materials (Bellina, Cauteruccio, & Rossi, 2007). Similarly, Ohta et al. (1994) demonstrated the lithiation of the 4-position of 1-methyl-1H-imidazole rings, showing the versatility of such compounds in the synthesis of biologically interesting marine alkaloids (Ohta, Yamamoto, Kawasaki, Yamashita, Nagashima, & Yoshikawa, 1994).
Continuous Production and Process Intensification
Carneiro et al. (2015) highlighted the continuous flow synthesis of 1H-4-substituted imidazoles, emphasizing the importance of high-temperature operation for high-purity imidazole formation. This process is key in the synthesis of NS5A inhibitors, including daclatasvir, and showcases the potential of continuous flow reactors in chemical processes (Carneiro, Gutmann, Souza, & Kappe, 2015).
Pharmaceutical Applications
4-Bromo-1-cyclopropylmethyl-1H-imidazole derivatives have been studied for their potential in pharmaceutical applications. Noolvi et al. (2011) synthesized and evaluated 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives for anticancer activity, with some compounds showing significant activity against cancer cell lines (Noolvi, Patel, Singh, Gadad, Cameotra, & Badiger, 2011).
Chemical and Electrochemical Evaluation
Saady et al. (2021) conducted a comprehensive evaluation of imidazo[4,5-b] pyridine derivatives, demonstrating their effectiveness as corrosion inhibitors. This study highlights the utility of these compounds in materials science and corrosion prevention (Saady, Rais, Benhiba, Salim, Alaoui, Arrousse, Elhajjaji, Taleb, Jarmoni, Rodi, Warad, & Zarrouk, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of action
Imidazoles are a class of organic compounds that contain an imidazole ring. This ring structure is present in many important biological molecules, such as histidine and various enzymes . The specific targets of “4-Bromo-1-cyclopropylmethyl-1H-imidazole” would depend on its specific chemical structure and any functional groups present.
Mode of action
The mode of action of imidazoles can vary widely depending on the specific compound. Some imidazoles inhibit the synthesis of ergosterol, a key component of fungal cell membranes, making them effective antifungal agents . The mode of action of “4-Bromo-1-cyclopropylmethyl-1H-imidazole” would depend on its specific targets.
Biochemical pathways
Imidazoles can participate in a variety of biochemical pathways due to their presence in key biological molecules . The specific pathways affected by “4-Bromo-1-cyclopropylmethyl-1H-imidazole” would depend on its specific targets and mode of action.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of imidazoles can vary widely depending on the specific compound. Factors that can influence the pharmacokinetics of “4-Bromo-1-cyclopropylmethyl-1H-imidazole” include its solubility, stability, and the presence of any functional groups that might affect its absorption or metabolism .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-Bromo-1-cyclopropylmethyl-1H-imidazole”. For example, its stability could be affected by exposure to light or high temperatures .
properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-4-10(5-9-7)3-6-1-2-6/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJDIKIAMZIIHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-cyclopropylmethyl-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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